SGC-CK2-1 was synthesized as part of a targeted library aimed at developing selective chemical probes for protein kinases. It exhibits equal binding affinity for both catalytic subunits of casein kinase 2: CK2α (CSNK2A1) and CK2α' (CSNK2A2). This compound is classified within the broader category of small molecule inhibitors that target specific protein kinases, which are essential for cellular signaling pathways .
The synthesis of SGC-CK2-1 involves a multi-step chemical process starting from commercially available precursors. The key steps typically include:
The synthesis pathway is optimized to yield high quantities of the compound while maintaining its biological activity .
SGC-CK2-1 has a complex molecular structure characterized by its pyrazolopyrimidine core. The detailed structural analysis reveals:
Crystallographic studies have shown that SGC-CK2-1 binds in a manner similar to other known inhibitors, with specific conformational adjustments that enhance its selectivity .
SGC-CK2-1 primarily acts through competitive inhibition of casein kinase 2 by mimicking ATP. The compound's binding leads to the following reactions:
The mechanism of action of SGC-CK2-1 involves:
Studies have shown that treatment with SGC-CK2-1 leads to altered expression levels of key proteins involved in insulin production in pancreatic beta cells, underscoring its role in metabolic regulation .
SGC-CK2-1 exhibits several notable physical and chemical properties:
These properties facilitate its use in various biochemical assays and cellular studies .
SGC-CK2-1 has several important applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1